molecular formula C8H7BF2O4 B2765644 3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate CAS No. 67977-10-0

3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate

Cat. No.: B2765644
CAS No.: 67977-10-0
M. Wt: 215.95
InChI Key: CZDNFTQVUYOSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate is a chemical compound with the molecular formula C8H7BF2O4 and a molecular weight of 215.95 g/mol . This compound is known for its unique structure, which includes a pyran ring substituted with acetyl, methyl, and difluoridoborate groups. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate typically involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with boron trifluoride etherate in the presence of an acetylating agent . The reaction is carried out under controlled conditions, often at low temperatures, to ensure the stability of the difluoridoborate group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate undergoes various chemical reactions, including:

    Substitution Reactions: The difluoridoborate group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

    Hydrolysis: The difluoridoborate group can be hydrolyzed to form boronic acids or borates.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various boron-containing compounds, while oxidation and reduction reactions can produce boronic acids or borates.

Scientific Research Applications

3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-6-methyl-2H-pyran-2-one: A precursor in the synthesis of 3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate.

    Boron trifluoride etherate: Used in the synthesis of various boron-containing compounds.

    Boronic acids: Compounds with similar boron chemistry but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its difluoridoborate group provides stability and versatility in chemical reactions, making it valuable in research and industrial applications .

Properties

IUPAC Name

3-acetyl-4-difluoroboranyloxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF2O4/c1-4-3-6(15-9(10)11)7(5(2)12)8(13)14-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDNFTQVUYOSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OC1=C(C(=O)OC(=C1)C)C(=O)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.